- Preparation of thienopyrimidine as CDC7 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 942919-26-8 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine)
942919-26-8 structure
Product Name:4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Número CAS:942919-26-8
MF:C13H17BN2O2
Megavatios:244.097283124924
MDL:MFCD11616360
CID:802486
PubChem ID:49758871
Update Time:2024-10-25
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 1H-PYRROLO[2,3-B]PYRIDINE, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- 1H-Pyrrolo[2,3-B]pyridine-4-boronic acid pinacol ester
- 7-Azaindole-4-boronic acid pinacol ester
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- OYFHAWAVFVJOBN-UHFFFAOYSA-N
- KSC496G1B
- BCP15202
- PB23888
- VP1
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- EN300-97744
- Z1317588769
- SY029281
- 1H-Pyrrolo[2,3-B]pyridine-4-boronicacidpinacolester
- DTXSID60677974
- J-513441
- MFCD11616360
- AKOS015949524
- 942919-26-8
- CS-B0489
- SCHEMBL614171
- DS-16985
- (1H-PYRROLO[2,3-B]PYRIDIN-4-YL)BORONIC ACID PINACOL ESTER
- 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxa borolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
-
- MDL: MFCD11616360
- Renchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11-9(10)5-7-15-11/h5-8H,1-4H3,(H,15,16)
- Clave inchi: OYFHAWAVFVJOBN-UHFFFAOYSA-N
- Sonrisas: N1C2=C(C=CN2)C(B2OC(C)(C)C(C)(C)O2)=CC=1
Atributos calculados
- Calidad precisa: 244.13800
- Masa isotópica única: 244.138
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 1
- Complejidad: 319
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 47.1
Propiedades experimentales
- Denso: 1.15
- Punto de ebullición: 405.7℃ at 760 mmHg
- Punto de inflamación: 199℃
- índice de refracción: 1.563
- PSA: 47.14000
- Logp: 1.86210
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109147-1g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
942919-26-8 | 95%+ | 1g |
$83 | 2021-08-06 | |
| Chemenu | CM109147-5g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
942919-26-8 | 95%+ | 5g |
$330 | 2021-08-06 | |
| Chemenu | CM109147-10g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
942919-26-8 | 95%+ | 10g |
$559 | 2021-08-06 | |
| Chemenu | CM109147-25g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
942919-26-8 | 95%+ | 25g |
$1238 | 2021-08-06 | |
| ChemScence | CS-B0489-250mg |
1H-Pyrrolo[2,3-b]pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
942919-26-8 | ≥98.0% | 250mg |
$40.0 | 2022-04-26 | |
| ChemScence | CS-B0489-1g |
1H-Pyrrolo[2,3-b]pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
942919-26-8 | ≥98.0% | 1G |
$48.0 | 2022-04-26 | |
| ChemScence | CS-B0489-5g |
1H-Pyrrolo[2,3-b]pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
942919-26-8 | ≥98.0% | 5G |
$178.0 | 2022-04-26 | |
| ChemScence | CS-B0489-10g |
1H-Pyrrolo[2,3-b]pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
942919-26-8 | ≥98.0% | 10g |
$437.0 | 2021-09-02 | |
| ChemScence | CS-B0489-25g |
1H-Pyrrolo[2,3-b]pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
942919-26-8 | ≥98.0% | 25G |
$772.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16980-25g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
942919-26-8 | 98% | 25g |
¥3281.0 | 2023-09-06 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 2-(Dicyclohexylphosphino)biphenyl Solvents: 1,2-Dimethoxyethane ; 5 h, 90 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate , 2-(Dicyclohexylphosphino)biphenyl Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 3 h, reflux
Referencia
- Oxazoles and related compounds as FLT3 kinase inhibitors and their preparation and use in the treatment of autoimmune disease, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ; 5 h, 100 °C; 100 °C → rt
Referencia
- Preparation of heteroarylmorpholinyltriazine derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 90 °C
Referencia
- Preparation of isoquinolines as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Isopropyl acetate ; 22 h, 85 - 90 °C
Referencia
- Processes and intermediates for the preparation of a nonracemic sulfimidoylpyrimidinyl pyrrolopyridine, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 25 °C → 95 °C; 12 h, 95 °C
Referencia
- Development and Scale-up of a Route to ATR Inhibitor AZD6738, Organic Process Research & Development, 2019, 23(7), 1333-1342
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 90 °C
Referencia
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate , 2-(Dicyclohexylphosphino)biphenyl Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 3 h, reflux
Referencia
- Oxazoles and related compounds as tyrosine kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases, World Intellectual Property Organization, , ,
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine Raw materials
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine Preparation Products
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine Literatura relevante
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
942919-26-8 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine) Productos relacionados
- 754214-56-7(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 1204742-76-6(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine)
- 675576-26-8(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (>85%))
- 945256-29-1(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 943323-56-6(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine)
- 1072152-50-1(5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 1035458-54-8(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)
- 1222533-84-7(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 1082947-07-6(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline)
- 1198096-23-9(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
Proveedores recomendados
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote